L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of five amino acids: leucine, tryptophan, histidine, leucine, and ornithine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers playing a crucial role in scaling up production.
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at the tryptophan and histidine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Peptides like L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine have diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring therapeutic potentials, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and sensors.
Mechanism of Action
The mechanism of action for peptides like L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, binding to a receptor might trigger a signaling cascade that alters cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-L-ornithine: Similar structure but without the diaminomethylidene modification.
L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-L-lysine: Substitution of ornithine with lysine.
L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-L-arginine: Substitution of ornithine with arginine.
Uniqueness
L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
722473-74-7 |
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Molecular Formula |
C35H53N11O6 |
Molecular Weight |
723.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H53N11O6/c1-19(2)12-24(36)30(47)44-28(14-21-16-41-25-9-6-5-8-23(21)25)32(49)46-29(15-22-17-39-18-42-22)33(50)45-27(13-20(3)4)31(48)43-26(34(51)52)10-7-11-40-35(37)38/h5-6,8-9,16-20,24,26-29,41H,7,10-15,36H2,1-4H3,(H,39,42)(H,43,48)(H,44,47)(H,45,50)(H,46,49)(H,51,52)(H4,37,38,40)/t24-,26-,27-,28-,29-/m0/s1 |
InChI Key |
DLSAAJXZMGNXBW-CISYKLKFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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